4-Anilinoazobenzene
Overview
Description
Synthesis Analysis
The synthesis of 4-Anilinoazobenzene and its derivatives involves azo coupling reactions and specific conditions that optimize yield and purity. For instance, the study by Xiong Xiang-yong (2012) elaborates on the preparation of 4-hydroxyazobenzene, a closely related compound, through azo coupling reactions, highlighting the importance of controlling reaction conditions such as ratio, temperature, pH, and time for effective synthesis (Xiong, 2012).
Molecular Structure Analysis
The molecular structure of 4-Anilinoazobenzene has been explored through various spectroscopic and microscopic techniques. Henzl and Morgenstern (2010, 2011) investigated the supramolecular assemblies of 4-Anilino-4'-nitroazobenzene on Au(111) surfaces, revealing the formation of different structures based on hydrogen bonding and the presence of trans and cis configurations, which significantly influence the molecule's electronic structure and spatial distribution of frontier orbitals (Henzl & Morgenstern, 2010), (Henzl & Morgenstern, 2011).
Chemical Reactions and Properties
4-Anilinoazobenzene undergoes various chemical reactions, leading to the formation of diverse structures and enabling its application in different fields. The reversible trans-cis isomerization induced by electron tunneling, as discussed by Henzl and Morgenstern (2010), is a fundamental property that allows for the dynamic modification of the molecule's configuration (Henzl & Morgenstern, 2010). Furthermore, Qin et al. (2021) demonstrated the controllable selective oxidation of anilines to various compounds using Zr(OH)4, highlighting the versatile reactivity of aniline derivatives, including 4-Anilinoazobenzene, under different conditions (Qin et al., 2021).
Physical Properties Analysis
The physical properties of 4-Anilinoazobenzene derivatives, such as luminescence and aggregation behavior, have been extensively studied. Meesala et al. (2015) synthesized anilido-benzoxazole boron difluoride complexes, revealing bright luminescence in solution and solid-state, and a larger Stokes shift, indicative of the compound's potential in optical applications (Meesala et al., 2015).
Chemical Properties Analysis
The chemical properties of 4-Anilinoazobenzene, such as its ability to form isomeric salts and participate in hydrogen bonding, have been the subject of research. Halasz et al. (2007) discussed the formation of isomeric salts of 4-aminoazobenzene, demonstrating the compound's versatile chemical behavior and interactions based on protonation sites (Halasz et al., 2007).
Scientific Research Applications
4-Anilinoazobenzene is a chemical compound with the molecular formula C18H15N3 . It’s also known as 4-(Phenylazo)diphenylamine .
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Dye Manufacturing 4-Anilinoazobenzene is used as a dye for lacquer, varnish, wax products, oil stains, and styrene resins . It’s also used as an intermediate in the manufacture of acid yellow, diazo dyes, and indulines .
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Insecticides This compound is used in the production of insecticides .
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Photovoltaics and Sensors 4-Anilinoazobenzene offers exciting possibilities for studying molecular interactions, optical properties, and even potential applications in sensors and photovoltaics.
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Photochemistry Azobenzenes, including 4-Anilinoazobenzene, are versatile photoswitchable molecules with powerful photochemical properties . Research has taken a steer towards applications, ranging from photonics and robotics to photobiology .
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Chemical Sensing Ingenious molecular designs have enabled versatile control of azobenzene photochemical properties, which has in turn facilitated the development of chemical sensors .
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Biology The power of azobenzenes in biology is exemplified by vision restoration and photactivation of neural signaling .
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Hematology Stains 4-Anilinoazobenzene can be used in the production of hematology stains . These stains are used in the microscopic examination of blood samples to identify and quantify different types of blood cells.
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Histology In histology, which is the study of the microscopic structure of tissues, 4-Anilinoazobenzene could potentially be used as a staining agent . Staining is a technique used to enhance contrast in microscopic images, allowing researchers to distinguish between different types of tissue structures.
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Diagnostic Assay Manufacturing 4-Anilinoazobenzene could be used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to identify and measure the presence of specific substances, such as proteins or DNA, in a sample.
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Organic Synthesis 4-Anilinoazobenzene could be used as a starting material or intermediate in organic synthesis . Organic synthesis is the process of constructing complex organic molecules from simpler ones.
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Pharmaceuticals While not directly used in pharmaceuticals, 4-Anilinoazobenzene could potentially be used in the development and testing of new drugs .
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Chemical Research 4-Anilinoazobenzene can be used in chemical research as a reagent or a building block for the synthesis of more complex molecules .
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Photochromic Materials Due to its photochemical properties, 4-Anilinoazobenzene can be used in the development of photochromic materials . These are materials that change color in response to light.
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Optical Data Storage The photochemical properties of 4-Anilinoazobenzene also make it a potential candidate for use in optical data storage devices .
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Molecular Electronics 4-Anilinoazobenzene could potentially be used in the field of molecular electronics , which involves the use of molecular building blocks for the fabrication of electronic components.
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Chemical Sensors 4-Anilinoazobenzene could be used in the development of chemical sensors , due to its ability to undergo a reversible photo-induced transformation.
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Liquid Crystals Azobenzenes, including 4-Anilinoazobenzene, have been used in the synthesis of liquid crystals , which are used in a variety of applications, including displays and thermometers.
Safety And Hazards
properties
IUPAC Name |
N-phenyl-4-phenyldiazenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)21-20-17-9-5-2-6-10-17/h1-14,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLFYNFOITWQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059238 | |
Record name | N-Phenyl-4-(phenylazo)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Alfa Aesar MSDS] | |
Record name | 4-Benzeneazodiphenylamine | |
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Product Name |
4-(Phenylazo)diphenylamine | |
CAS RN |
101-75-7 | |
Record name | 4-(Phenylazo)diphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenamine, N-phenyl-4-(2-phenyldiazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Anilinoazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74774 | |
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Record name | Benzenamine, N-phenyl-4-(2-phenyldiazenyl)- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Phenyl-4-(phenylazo)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-4-(phenylazo)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.703 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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